tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Catalog No.
S12555168
CAS No.
M.F
C12H23NO3
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidi...

Product Name

tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h9,14H,6-8H2,1-5H3

InChI Key

IMAIYZZQVVKONO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)CO)C

tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3C_{10}H_{19}NO_3 and a molecular weight of approximately 201.26 g/mol. This compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxymethyl group, contributing to its unique properties. The presence of these functional groups allows for diverse reactivity and applications in organic synthesis and medicinal chemistry.

  • Oxidation: The hydroxymethyl group can be oxidized to yield a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions, utilizing reagents like halogens or nucleophiles.

These reactions expand the potential for synthesizing derivatives and analogs of this compound, enhancing its utility in various fields.

The biological activity of tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate has been explored in several contexts. It may act as an enzyme inhibitor or activator, depending on its structural configuration. This interaction with specific molecular targets allows it to participate in biochemical assays and studies related to enzyme mechanisms. Additionally, its solubility and permeability suggest potential bioavailability in pharmacological applications .

The synthesis of tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves:

  • Reagents: The reaction commonly employs 4,4-dimethylpyrrolidine and tert-butyl chloroformate.
  • Base: A base such as triethylamine is used to facilitate the reaction.
  • Solvent: Organic solvents like dichloromethane are preferred to maintain low temperatures for high yield and selectivity.

In industrial settings, continuous flow microreactor systems are increasingly utilized for the production of this compound, offering enhanced efficiency and safety compared to traditional batch processes .

tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate finds applications in several domains:

  • Organic Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biochemistry: The compound is utilized in studies involving enzyme mechanisms and biochemical assays.
  • Industrial Chemistry: It plays a role in the production of specialty chemicals and materials due to its unique structural features .

Interaction studies involving tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate focus on its ability to bind with specific enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic roles. For instance, understanding how this compound interacts with active sites of enzymes can provide insights into its inhibitory or activating effects .

Several compounds share structural similarities with tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylateContains a tert-butyl group but features an indole structureIndole moiety introduces different reactivity
1-Boc-piperazineContains a tert-butyl group and a piperazine ringPiperazine ring offers distinct chemical behavior
(S)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamateFeatures similar functional groups but differs in backbone structureUnique due to the presence of a carbamate

The uniqueness of tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate lies in its specific combination of functional groups and the pyrrolidine ring structure. This configuration allows it to participate in various

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.16779360 g/mol

Monoisotopic Mass

229.16779360 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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